- Synthesis of the Polyketide (E)-Olefin of the Jamaicamides, Synthetic Communications, 2013, 43(10), 1397-1403
Cas no 91970-62-6 (4-Hydroxybutyric Acid Benzyl Ester)
91970-62-6 structure
Product Name:4-Hydroxybutyric Acid Benzyl Ester
CAS-Nr.:91970-62-6
MF:C11H14O3
MW:194.227063655853
MDL:MFCD27932875
CID:761680
Update Time:2024-10-26
4-Hydroxybutyric Acid Benzyl Ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Butanoic acid, 4-hydroxy-, phenylmethyl ester
- 4-Hydroxybutyric Acid Benzyl Ester
- benzyl 4-hydroxybutanoate
- benzyl 4-hydroxybutyrate
- CRXCATWWXVJNJF-UHFFFAOYSA-N
- 4-Hydroxy-butyric acid benzyl ester
- 4-hydroxybutanoic acid phenylmethyl ester
- Butyric acid, 4-hydroxy-, benzyl ester (7CI)
- Phenylmethyl 4-hydroxybutanoate (ACI)
- 3-(Benzyloxycarbonyl)-1-propanol
-
- MDL: MFCD27932875
- Inchi: 1S/C11H14O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2
- InChI-Schlüssel: CRXCATWWXVJNJF-UHFFFAOYSA-N
- Lächelt: O=C(CCCO)OCC1C=CC=CC=1
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 6
- Komplexität: 162
- XLogP3: 1.6
- Topologische Polaroberfläche: 46.5
4-Hydroxybutyric Acid Benzyl Ester Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0047314-100mg |
Benzyl 4-hydroxybutanoate |
91970-62-6 | 99.23% | 100mg |
$150.0 | 2022-04-26 | |
| ChemScence | CS-0047314-250mg |
Benzyl 4-hydroxybutanoate |
91970-62-6 | 99.23% | 250mg |
$250.0 | 2022-04-26 | |
| ChemScence | CS-0047314-1g |
Benzyl 4-hydroxybutanoate |
91970-62-6 | 99.23% | 1g |
$500.0 | 2022-04-26 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01445-5g |
butanoic acid, 4-hydroxy-, phenylmethyl ester |
91970-62-6 | 95% | 5g |
$1560 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H915188-100mg |
4-Hydroxybenzyl butyrate |
91970-62-6 | 97% | 100mg |
¥1,517.40 | 2022-01-10 | |
| TRC | H830850-250mg |
4-Hydroxybutyric Acid Benzyl Ester |
91970-62-6 | 250mg |
$ 178.00 | 2023-09-07 | ||
| TRC | H830850-2.5g |
4-Hydroxybutyric Acid Benzyl Ester |
91970-62-6 | 2.5g |
$ 1384.00 | 2023-09-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117954-100mg |
Benzyl 4-hydroxybutanoate |
91970-62-6 | 98% | 100mg |
¥591.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117954-250mg |
Benzyl 4-hydroxybutanoate |
91970-62-6 | 98% | 250mg |
¥1173.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117954-1g |
Benzyl 4-hydroxybutanoate |
91970-62-6 | 98% | 1g |
¥2714.00 | 2024-04-25 |
4-Hydroxybutyric Acid Benzyl Ester Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; -18 °C; 1 h, -18 °C; -18 °C → rt; 5.5 h, rt; rt → 0 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Water
1.2 Reagents: Tetrabutylammonium iodide Solvents: Acetone
1.2 Reagents: Tetrabutylammonium iodide Solvents: Acetone
Referenz
- Development of Methods for the Synthesis of an Analogue of Rhazinilame, 2004, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Tetrabutylammonium bromide Solvents: Acetone
1.2 Reagents: Tetrabutylammonium bromide Solvents: Acetone
Referenz
- Design and synthesis of P2-P1'-linked macrocyclic human renin inhibitors, Journal of Medicinal Chemistry, 1991, 34(9), 2692-701
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 70 °C; 12 h, 70 °C
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ; 6 h, reflux; overnight, rt
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ; 6 h, reflux; overnight, rt
Referenz
- Novel aminophosphinic derivatives as aminopeptidase A inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 100 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Acetone ; 3 h, reflux
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Acetone ; 3 h, reflux
Referenz
- Prodrugs of gamma-hydroxybutyric acid, compositions and uses thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; overnight, 100 °C
1.2 Solvents: Acetone ; overnight, 60 °C
1.2 Solvents: Acetone ; overnight, 60 °C
Referenz
- Cyclic peptide-n-acetylgalactosamine conjugates for drug delivery to liver cells, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol ; 2 h, 70 °C
1.2 Solvents: Dimethylformamide ; 16 h, 25 °C
1.2 Solvents: Dimethylformamide ; 16 h, 25 °C
Referenz
- Preparation of prodrugs of neuroactive steroids brexanolone, ganaxolone, and zuranolone, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Renin inhibitory peptides. Incorporation of polar, hydrophilic end groups into an active renin inhibitory peptide template and their evaluation in a human renin-infused rat model and in conscious sodium-depleted monkeys, Journal of Medicinal Chemistry, 1991, 34(2), 633-42
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; 12 h, 60 °C
Referenz
- Synthesis of modified amine lipids for lipid nanoparticle compositions that deliver nucleic acid cargo, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 1 h, 5 - 10 °C; 6 h, 25 - 30 °C; 30 °C → 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water
1.2 Reagents: Potassium carbonate Solvents: Water
Referenz
- Compounds and compositions comprising sunitinib, brinzolamide, or dorzolamide prodrugs for ocular delivery, to treat glaucoma, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; 24 h, 70 °C
1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; 24 h, reflux
1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; 24 h, reflux
Referenz
- Syntheses of glycoclusters containing a phosphocholine residue related to a glycosphingolipid from the earthworm Pheretima hilgendorfi, Chemical & Pharmaceutical Bulletin, 2009, 57(10), 1081-1088
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 70 °C; 12 h, 70 °C
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ; 6 h, reflux; overnight, reflux → rt; 6 h, reflux
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ; 6 h, reflux; overnight, reflux → rt; 6 h, reflux
Referenz
- Aminopeptidase A inhibitors and pharmaceutical compositions comprising the same, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; rt; 5 - 6 h, > 30 °C
1.2 Solvents: Dimethyl sulfoxide ; > 30 °C; 3 h, rt; rt → 15 °C
1.3 Reagents: Water
1.2 Solvents: Dimethyl sulfoxide ; > 30 °C; 3 h, rt; rt → 15 °C
1.3 Reagents: Water
Referenz
- Methods of synthesizing 4-valyloxybutyric acid, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; overnight, 70 °C
1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; overnight, reflux
1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; overnight, reflux
Referenz
- Inverse Electron-Demand Diels-Alder Bioconjugation Reactions Using 7-Oxanorbornenes as Dienophiles, Journal of Organic Chemistry, 2020, 85(10), 6593-6604
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Water ; 24 h, 70 °C
1.3 Reagents: Tetrabutylammonium bromide Solvents: Acetone , Toluene ; 24 h, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 24 h, 70 °C
1.3 Reagents: Tetrabutylammonium bromide Solvents: Acetone , Toluene ; 24 h, 60 °C
Referenz
- A new template of Mitsunobu acylate cleavable in non-alkaline conditions, Heterocycles, 2022, 104(1), 140-158
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 5.5 h, rt; rt → 0 °C
1.2 Reagents: Potassium carbonate Solvents: Diethyl ether , Water
1.2 Reagents: Potassium carbonate Solvents: Diethyl ether , Water
Referenz
- Phosphoramidate derivates as controlled-release prodrugs of L-Dopa, Bioorganic & Medicinal Chemistry Letters, 2019, 29(18), 2571-2574
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol ; 7 h, rt → 90 °C
Referenz
- Aminoquinazoline derivatives as HER-2 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; rt; rt → 65 °C; overnight, 65 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referenz
- Di-(benzimidazole)-1, 2, 3-triazole derivative and preparation therefor and use thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; rt; rt → 65 °C; overnight, 65 °C; 65 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referenz
- Di-(benzimidazole)-1,2,3-triazole derivatives and preparation and application thereof in inflammatory dermatoses, China, , ,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 4 d, rt
Referenz
- Haptens for preparing antibodies for the detection of EPN by enzyme-linked immunosorbent assays, Korea, , ,
4-Hydroxybutyric Acid Benzyl Ester Raw materials
- Butanoic acid, 4-hydroxy-, sodium salt
- Succinic Acid Monobenzyl Ester
- SODIUM 4-HYDROXYBUTYRATE
- 3-Butenoic acid, phenylmethyl ester
4-Hydroxybutyric Acid Benzyl Ester Preparation Products
4-Hydroxybutyric Acid Benzyl Ester Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:91970-62-6)4-Hydroxybutyric Acid Benzyl Ester
Bestellnummer:A937431
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 15:23
Preis ($):326.0
Email:sales@amadischem.com
4-Hydroxybutyric Acid Benzyl Ester Verwandte Literatur
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:91970-62-6)4-Hydroxybutyric Acid Benzyl Ester
Reinheit:99%
Menge:1g
Preis ($):326.0